![molecular formula C12H14N4OS B6138374 N-(3-methoxyphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6138374.png)
N-(3-methoxyphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine, also known as MPTT, is a novel compound with potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine is not fully understood; however, it is believed to exert its therapeutic effects through various pathways. In cancer cells, N-(3-methoxyphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine induces apoptosis by activating the caspase pathway and inhibiting the PI3K/AKT/mTOR pathway. In inflammation, N-(3-methoxyphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, N-(3-methoxyphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine has been shown to protect neurons from oxidative stress and reduce inflammation.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-methoxyphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine induces apoptosis and inhibits tumor growth. In inflammation, N-(3-methoxyphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine reduces the production of pro-inflammatory cytokines. In neurological disorders, N-(3-methoxyphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine protects neurons from oxidative stress and reduces inflammation.
Advantages and Limitations for Lab Experiments
N-(3-methoxyphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, N-(3-methoxyphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine also has some limitations, including its poor solubility and limited bioavailability.
Future Directions
There are several future directions for N-(3-methoxyphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields of medicine, and the exploration of its mechanism of action. Additionally, research could focus on improving the bioavailability of N-(3-methoxyphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine and developing more effective delivery methods.
Conclusion:
In conclusion, N-(3-methoxyphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine is a novel compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action is not fully understood, but it is believed to exert its therapeutic effects through various pathways. N-(3-methoxyphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine has several advantages for lab experiments, but also has some limitations. Future research could focus on improving its synthesis, investigating its potential therapeutic applications in other fields of medicine, and improving its bioavailability.
Synthesis Methods
N-(3-methoxyphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine can be synthesized using a multi-step process involving the reaction of various reagents such as 3-methoxyaniline, ethyl acetoacetate, and thiosemicarbazide. The final product is obtained through a condensation reaction followed by cyclization.
Scientific Research Applications
N-(3-methoxyphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, N-(3-methoxyphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Inflammation research has demonstrated that N-(3-methoxyphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, N-(3-methoxyphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine has been studied for its potential neuroprotective effects.
properties
IUPAC Name |
N-(3-methoxyphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8-6-11-14-12(18-16(11)15-8)13-9-4-3-5-10(7-9)17-2/h3-7,12-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIZIXVICGEWJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)NC(S2)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.